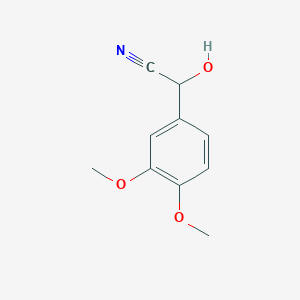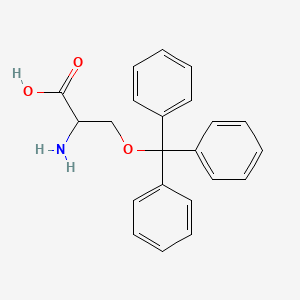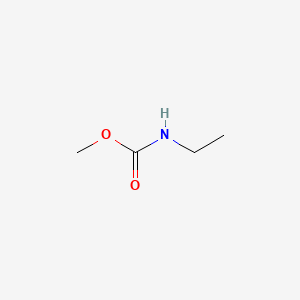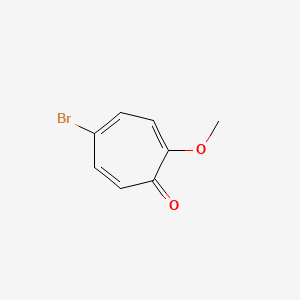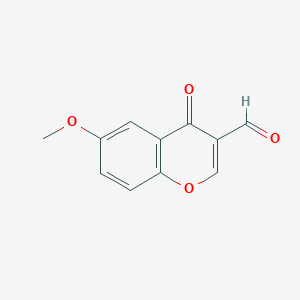
6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C11H8O4 and a molecular weight of 204.18 . It is a white to yellow to orange powder or crystal .
Molecular Structure Analysis
The benzopyran-4-one or chromone ring system of 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is almost planar, with a maximum deviation of 0.045(2)Å . The crystal structure is stabilized by π-π interactions between the benzene and pyran rings of inversion-related molecules stacked along the b axis, with a centroid-centroid distance of 3.5463(12)Å .Physical And Chemical Properties Analysis
6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde has a melting point of 162-166°C and a predicted boiling point of 365.2±42.0°C . The predicted density is 1.401±0.06 g/cm3 .Scientific Research Applications
Antibacterial Properties
6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde and its derivatives demonstrate significant antibacterial properties. Research by Behrami and Dobroshi (2019) found that certain synthesized compounds, including 4-(6-Nitro-benzothiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde, exhibit high levels of bacteriostatic and bactericidal activity against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019). Additionally, Govori et al. (2013) identified that certain coumarine derivatives, including 4-(4-methoxy benzo[d]thiazol-2-yl amino)-2-oxo-2H-chromene-3-carbaldehyde, showed moderate to high activity against similar bacterial strains (Govori, Spahiu, Haziri, & Ibrahimi, 2013).
Chemical Synthesis and Reactions
This compound is involved in various chemical syntheses and reactions. For instance, it reacts under alkaline conditions with amidine-type compounds and hydrazine derivatives to produce condensation products, as described by Petersen and Heitzer (1976) (Petersen & Heitzer, 1976). Furthermore, it is used in the synthesis of novel 2H-Chromene derivatives with potential antimicrobial activity, as noted by El Azab, Youssef, and Amin (2014) (El Azab, Youssef, & Amin, 2014).
Anticancer Activity
Compounds incorporating 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde have been studied for their anticancer activity. Saleh (2012) utilized oxo-chromene-6-carbaldehyde derivatives in the synthesis of novel compounds that demonstrated significant cytotoxic activities against breast and colon human tumor cell lines (Saleh, 2012).
Synthesis of Novel Compounds
This chemical is used in synthesizing a variety of novel compounds. For instance, Xie et al. (2005) synthesized new 3-(4-oxo-4H-chromen-3-yl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives through a 1,3-dipolar cycloaddition reaction (Xie, Liu, Hui, Liu, & Sun, 2005).
Safety and Hazards
6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde is classified as an irritant . It has hazard statements H301-H317, indicating that it is toxic if swallowed and may cause an allergic skin reaction . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P310+P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .
properties
IUPAC Name |
6-methoxy-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-8-2-3-10-9(4-8)11(13)7(5-12)6-15-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFXSWVYDSZVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350989 | |
| Record name | 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |
CAS RN |
42059-79-0 | |
| Record name | 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHOXYCHROMONE-3-CARBOXALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



